tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZTSLGQPQSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137573-51-2 | |
| Record name | tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The indole core can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: Products include sulfonamides and thiols.
Oxidation Reactions: Products include various oxidized indole derivatives.
Scientific Research Applications
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The indole core can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The chlorosulfonyl group in the target compound increases electrophilicity at the 4-position compared to electron-donating groups (e.g., -CH₃ in ), facilitating nucleophilic attacks for further derivatization.
- Reactivity : Sulfonyl chlorides (e.g., -SO₂Cl) are more reactive toward amines and alcohols than halides (e.g., -Cl in ) or ethers, enabling rapid synthesis of sulfonamides or sulfonate esters .
Sulfonyl Group Introduction
The chlorosulfonyl group is typically introduced via chlorosulfonation of the indole ring using ClSO₃H or SO₂Cl₂ under controlled conditions. This contrasts with methods for introducing halides (e.g., -Cl in ), which often employ electrophilic halogenation reagents like NCS (N-chlorosuccinimide) .
Protective Group Strategies
The tert-butyl carbamate group at the 1-position is stable under basic and nucleophilic conditions, similar to analogs in . This contrasts with tosyl or mesyl groups, which require harsher conditions for removal .
Research Findings and Data
Stability and Purity
- Purity : Similar tert-butyl indole carboxylates are typically isolated with >95% purity via silica gel chromatography .
- Stability : The chlorosulfonyl group is moisture-sensitive, requiring anhydrous storage, unlike hydroxymethyl or methyl derivatives .
Spectroscopic Characterization
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. A plausible route includes:
Indole Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (e.g., using DMAP as a catalyst in THF at 0–25°C) to protect the indole nitrogen .
Chlorosulfonation : Treat the protected indole with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to install the chlorosulfonyl group at the 4-position. Excess reagent or elevated temperatures may lead to over-sulfonation or decomposition .
Workup and Purification : Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/EtOAc gradient).
-
Key Variables :
-
Temperature : Lower temperatures (0–5°C) minimize side reactions during chlorosulfonation.
-
Stoichiometry : 1.2–1.5 equivalents of ClSO₃H ensures complete conversion without excess waste .
- Data Table : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Protection | Boc₂O, DMAP, THF, 25°C | 85–90 | >95% |
| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 60–70 | 90–92% |
Q. What safety precautions are necessary when handling this compound given limited toxicity data?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust .
- Storage : Store in a cool, dry place under nitrogen to prevent hydrolysis of the chlorosulfonyl group.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR :
- tert-butyl group: Singlet at δ 1.3–1.5 ppm (9H).
- Indole protons: Aromatic signals at δ 7.2–8.1 ppm (doublets for H-5 and H-6) .
- ¹³C NMR :
- Carbonyl (C=O) at δ 155–160 ppm.
- Sulfonyl (SO₂Cl) at δ 55–60 ppm (quartet in DEPT-135) .
- HRMS : Expected [M+H]⁺ at m/z 329.04 (C₁₃H₁₃ClNO₄S).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when varying chlorosulfonation conditions?
- Methodological Answer : Contradictions (e.g., low yield vs. side products) often arise from competing reaction pathways:
- Diagnostic Tools :
- TLC Monitoring : Use silica plates (hexane/EtOAc 3:1) to track starting material consumption.
- In Situ IR : Detect intermediates (e.g., sulfonic acid at 1350 cm⁻¹) to optimize quenching timing .
- Case Study : Increasing ClSO₃H equivalents from 1.2 to 1.5 improved conversion from 60% to 75%, but further increases (>2.0 eq) led to tar formation.
Q. What strategies optimize the introduction of the chlorosulfonyl group without side reactions?
- Methodological Answer :
- Preactivation : Pre-cool reagents and solvents to –10°C before adding ClSO₃H to suppress exothermic side reactions .
- Protection of Reactive Sites : Block the indole 3-position with a removable group (e.g., SEM) to prevent electrophilic substitution at unintended positions .
- Alternative Reagents : Use sulfuryl chloride (SO₂Cl₂) in DMF for milder sulfonation, though this may require longer reaction times (12–24 h) .
Q. How does the chlorosulfonyl group affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The chlorosulfonyl group acts as both an electron-withdrawing group (EWG) and a leaving group:
- Suzuki Coupling : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and aryl boronic acids in dioxane/H₂O (3:1) at 80°C. The chlorosulfonyl group enhances electrophilicity at C-4, enabling coupling yields of 70–85% .
- Side Reactions : Competing hydrolysis of SO₂Cl to SO₃H can occur if moisture is present. Anhydrous conditions and molecular sieves mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
